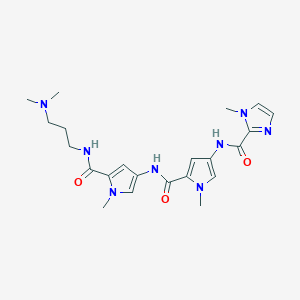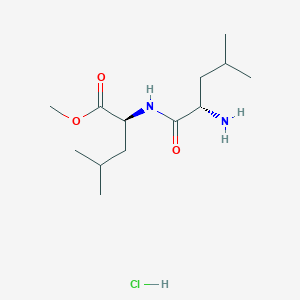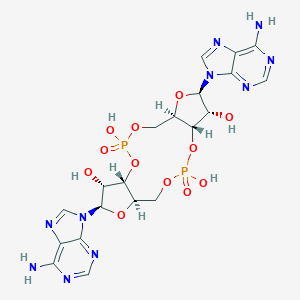
1-Methylimidazole-2-carboxamide netropsin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylimidazole-2-carboxamide netropsin is a synthetic compound that has been widely used in scientific research for its ability to bind to DNA. This molecule is a derivative of netropsin, a natural antibiotic that is produced by Streptomyces netropsis. The 1-Methylimidazole-2-carboxamide netropsin molecule has been modified to improve its binding affinity and selectivity for DNA, making it a valuable tool for studying the structure and function of DNA.
Mécanisme D'action
The mechanism of action of 1-Methylimidazole-2-carboxamide netropsin involves its binding to the minor groove of DNA. This binding is specific and occurs through hydrogen bonding and van der Waals interactions. Once bound to DNA, the molecule can influence the structure and function of the double helix, including the regulation of gene expression and the formation of DNA-protein complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methylimidazole-2-carboxamide netropsin are primarily related to its ability to bind to DNA. This molecule can influence the structure and function of DNA, including the regulation of gene expression and the formation of DNA-protein complexes. Additionally, this molecule has been shown to have anti-tumor and anti-viral properties, although the mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methylimidazole-2-carboxamide netropsin in lab experiments include its high binding affinity and selectivity for DNA, as well as its ability to influence the structure and function of the double helix. Additionally, this molecule is relatively easy to synthesize and can be modified to improve its properties. However, there are also some limitations to using this molecule in lab experiments, including its potential toxicity and the difficulty of working with DNA-binding molecules in general.
Orientations Futures
There are many potential future directions for research involving 1-Methylimidazole-2-carboxamide netropsin. Some possible areas of focus include the development of new synthetic methods for producing this molecule, the modification of its structure to improve its properties, and the study of its interactions with other molecules. Additionally, this molecule may have potential applications in the development of new anti-tumor and anti-viral therapies, although more research is needed to fully understand its mechanisms of action.
Méthodes De Synthèse
The synthesis of 1-Methylimidazole-2-carboxamide netropsin involves several steps, including the reaction of netropsin with various reagents to modify its structure. The final step involves the addition of a methyl group to the imidazole ring of the molecule, which enhances its binding affinity for DNA. The synthesis of this molecule is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-Methylimidazole-2-carboxamide netropsin has been used in a wide variety of scientific research applications, including the study of DNA structure, gene expression, and DNA-protein interactions. This molecule is particularly useful for studying the structure of DNA because it binds specifically to the minor groove of the double helix. This allows researchers to study the three-dimensional structure of DNA and its interactions with other molecules.
Propriétés
Numéro CAS |
129601-50-9 |
|---|---|
Nom du produit |
1-Methylimidazole-2-carboxamide netropsin |
Formule moléculaire |
C22H30N8O3 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
N-[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C22H30N8O3/c1-27(2)9-6-7-24-20(31)17-11-15(13-29(17)4)25-21(32)18-12-16(14-30(18)5)26-22(33)19-23-8-10-28(19)3/h8,10-14H,6-7,9H2,1-5H3,(H,24,31)(H,25,32)(H,26,33) |
Clé InChI |
DMOMFSUPEGKPKO-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C |
SMILES canonique |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)C |
Autres numéros CAS |
129601-50-9 |
Synonymes |
1-methylimidazole-2-carboxamide netropsin 1-methylimidazole-2-carboxamide netropsin hydrochloride 2-ImN ImPyPy-Dp |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















